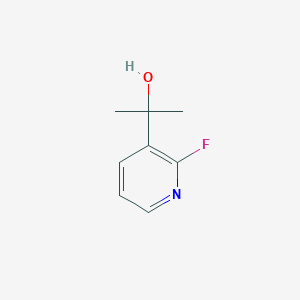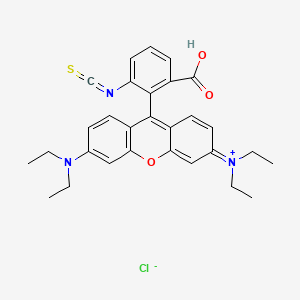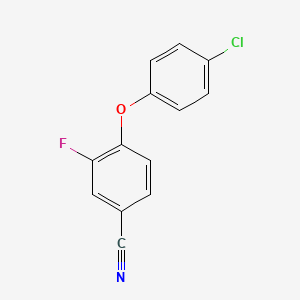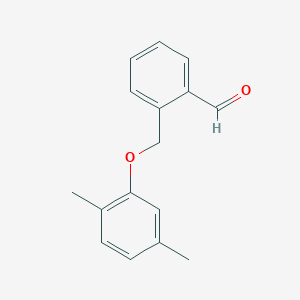
2-(2-Fluoropyridin-3-YL)propan-2-OL
説明
“2-(2-Fluoropyridin-3-YL)propan-2-OL” is a chemical compound with the linear formula C8H10FNO . It is also known by its CAS Number: 40247-48-1 .
Molecular Structure Analysis
The molecular structure of “2-(2-Fluoropyridin-3-YL)propan-2-OL” is represented by the linear formula C8H10FNO . More detailed structural analysis may require advanced spectroscopic techniques which are not available in the search results.科学的研究の応用
Pharmaceutical Research
Fluorinated pyridines, including compounds like “2-(2-Fluoropyridin-3-YL)propan-2-OL”, are often used in pharmaceutical research due to their potential biological activity. They can serve as building blocks for the synthesis of various pharmacologically active molecules. For instance, fluorine-18 labeled fluoropyridines have been evaluated as potential imaging agents for mGluR 5 (metabotropic glutamate receptor 5) in the brain .
Agricultural Chemistry
These compounds have also found applications in agricultural chemistry. Derivatives of fluoropyridines have been used as starting materials for the synthesis of herbicides and insecticides, indicating that “2-(2-Fluoropyridin-3-YL)propan-2-OL” could potentially be utilized in developing new agrochemicals .
Analytical Chemistry
“2-(2-Fluoropyridin-3-YL)propan-2-OL” may be used as a reference standard or reagent in analytical chemistry to ensure accurate results in pharmaceutical testing .
特性
IUPAC Name |
2-(2-fluoropyridin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXPGLMUSNPHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659198 | |
| Record name | 2-(2-Fluoropyridin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoropyridin-3-YL)propan-2-OL | |
CAS RN |
40247-48-1 | |
| Record name | 2-(2-Fluoropyridin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)






![(Hexan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1461615.png)

![2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1461617.png)

![N-[2-(4-chlorophenyl)ethyl]oxan-4-amine](/img/structure/B1461620.png)

